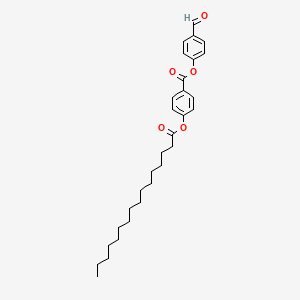

4-Formylphenyl 4-(hexadecanoyloxy)benzoate

CAS No.: 920977-95-3

Cat. No.: VC16924319

Molecular Formula: C30H40O5

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920977-95-3 |

|---|---|

| Molecular Formula | C30H40O5 |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (4-formylphenyl) 4-hexadecanoyloxybenzoate |

| Standard InChI | InChI=1S/C30H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(32)34-27-22-18-26(19-23-27)30(33)35-28-20-16-25(24-31)17-21-28/h16-24H,2-15H2,1H3 |

| Standard InChI Key | ABARGFGARBPQMJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

Introduction

Structural and Molecular Properties

The molecular architecture of 4-formylphenyl 4-(hexadecanoyloxy)benzoate features a central benzoate ester group linked to a hexadecanoyloxy chain (16-carbon acyloxy group) and a 4-formylphenyl substituent. The canonical SMILES representation () highlights the ester linkages and aromatic systems. The hexadecanoyloxy chain introduces significant hydrophobicity, while the formyl group (-CHO) provides a reactive site for further chemical modifications, such as Schiff base formation or nucleophilic additions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (4-Formylphenyl) 4-hexadecanoyloxybenzoate |

| InChI Key | ABARGFGARBPQMJ-UHFFFAOYSA-N |

| PubChem CID | 71422568 |

Synthesis and Reaction Pathways

The synthesis of 4-formylphenyl 4-(hexadecanoyloxy)benzoate follows a multi-step esterification strategy, analogous to methods used for structurally related liquid crystalline compounds .

Stepwise Synthesis Protocol

-

Preparation of 4-(Hexadecanoyloxy)benzoic Acid:

Hexadecanoic acid (palmitic acid) is activated using thionyl chloride () to form hexadecanoyl chloride. This intermediate reacts with methyl 4-hydroxybenzoate in the presence of a base (e.g., triethylamine) to yield methyl 4-(hexadecanoyloxy)benzoate. Subsequent hydrolysis with aqueous NaOH produces 4-(hexadecanoyloxy)benzoic acid . -

Esterification with 4-Formylphenol:

The carboxylic acid group of 4-(hexadecanoyloxy)benzoic acid is activated using -dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. Reaction with 4-formylphenol under inert atmosphere yields the target compound after purification via silica gel chromatography .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst System | DCC/DMAP |

| Solvent | Anhydrous |

| Reaction Time | 24–48 hours |

| Purification Method | Column chromatography (CHCl₃) |

Physicochemical Characterization

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

NMR spectra reveal distinct signals for the formyl proton ( ppm), aromatic protons ( ppm), and methylene/methyl groups in the hexadecanoyloxy chain ( ppm) . -

Infrared (IR) Spectroscopy:

Key absorptions include ester carbonyl (), formyl carbonyl (), and aromatic C-H stretching () .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous benzoate esters indicates thermotropic liquid crystalline phases. For example, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) exhibits a smectic phase between 333.2 K and 483.2 K . The hexadecanoyloxy chain in 4-formylphenyl 4-(hexadecanoyloxy)benzoate likely enhances thermal stability, enabling mesophase formation at higher temperatures.

Table 3: Thermal Transitions in Analogous Compounds

| Compound | Phase Transition Temperatures (K) | Enthalpy (kJ/mol) |

|---|---|---|

| BDBB | Cr → Smectic: 483.2 | 12.4 |

| Smectic → Isotropic: 493.2 | 8.7 |

Future Research Directions

-

Synthetic Optimization:

Exploring alternative catalysts (e.g., EDC/HOBt) and solvent systems to improve yields and scalability. -

Mesomorphic Characterization:

Detailed DSC and polarized optical microscopy (POM) studies to map liquid crystalline behavior. -

Biological Screening: Assessing antimicrobial, anticancer, or anti-inflammatory activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume